![molecular formula C20H25N3O2 B13138468 [3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl- CAS No. 832735-30-5](/img/structure/B13138468.png)
[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclobutylpiperidinyl group and a bipyridinyl core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps. The process begins with the preparation of the bipyridinyl core, followed by the introduction of the cyclobutylpiperidinyl group. Common reagents used in these reactions include various halogenated compounds, bases, and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, bases, acids, and solvents like dichloromethane and ethanol. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in treating diseases, particularly those involving the central nervous system.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine: This compound shares a similar bipyridinyl core but differs in its substituents and overall structure.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a bipyridinyl core and are studied for their biological activities.
Uniqueness
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
832735-30-5 |
|---|---|
Molecular Formula |
C20H25N3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-[6-(1-cyclobutylpiperidin-4-yl)oxypyridin-3-yl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C20H25N3O2/c1-22-14-16(6-8-20(22)24)15-5-7-19(21-13-15)25-18-9-11-23(12-10-18)17-3-2-4-17/h5-8,13-14,17-18H,2-4,9-12H2,1H3 |
InChI Key |
VQJFQASMWFAOAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


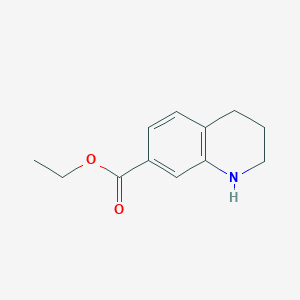
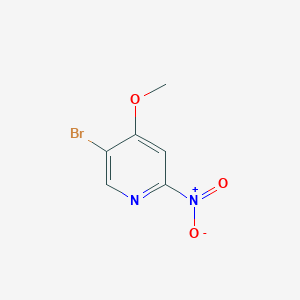
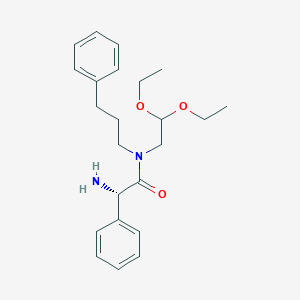

![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)

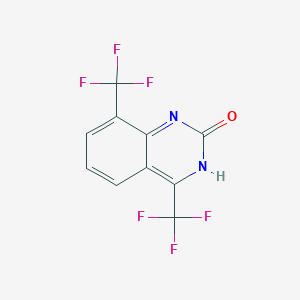

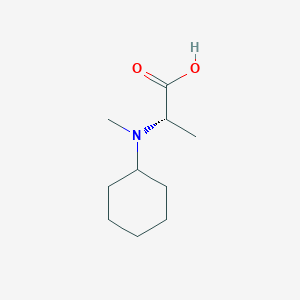


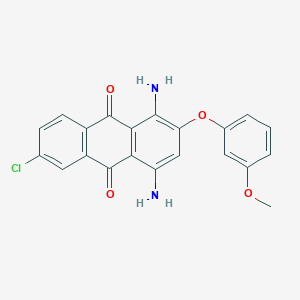
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)

